3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid basic properties
3,4-Dihydro-2H-benzo[b]dioxepine-2-carboxylic acid basic properties
An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The document elucidates its fundamental physicochemical properties, spectroscopic characteristics, and core acidic nature. Furthermore, it explores its role as a versatile synthetic intermediate, potential biological activities based on its structural class, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a key building block in their research and development endeavors.
Molecular Identity and Physicochemical Properties
3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is a bicyclic organic compound featuring a benzene ring fused to a seven-membered dioxepine ring, which is substituted with a carboxylic acid group. This unique structural arrangement imparts specific chemical and physical properties that make it a valuable scaffold in medicinal chemistry.
Caption: Chemical Structure of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 33632-74-5 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3][5][6] |
| Molecular Weight | 194.18 g/mol | [3][5][6] |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | [6] |
| SMILES | O=C(C1OC2=CC=CC=C2OCC1)O | [5] |
| InChI Key | BYYFEADAQZCIGM-UHFFFAOYSA-N |[6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline solid | [1] |
| Melting Point | 146-150 °C | [1] |
| Boiling Point | 351 °C at 760 mmHg | [1][7] |
| Density | 1.306 g/cm³ | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
| Storage | 2-8°C, under dry, sealed conditions |[5][7] |
Table 3: Computed Molecular Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 1.8 | [6] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 4 | [5][6] |
| Rotatable Bond Count | 1 | [5][6] |
| Complexity | 216 |[6] |
Synthesis and Reactivity
While specific, detailed synthetic protocols for this exact molecule are not extensively published in readily available literature, its structure suggests a plausible and logical synthetic strategy based on established organic chemistry principles. A common approach to forming the benzodioxepine ring involves the reaction of a catechol precursor with a suitable three-carbon dielectrophile.
Proposed Synthetic Workflow: The synthesis can be envisioned as a two-step process:
-
Williamson Ether Synthesis: Reaction of catechol with a protected derivative of 3-bromo-2-(bromomethyl)propanoic acid or a similar synthon under basic conditions to form the ether linkages.
-
Cyclization and Deprotection: Intramolecular cyclization to form the seven-membered ring, followed by the deprotection of the carboxylic acid moiety.
The carboxylic acid functional group is the primary site of reactivity, allowing for a wide range of derivatizations. It can be readily converted into esters, amides, or acid chlorides, making it an excellent starting point for building more complex molecules. This reactivity is fundamental to its utility as a building block for creating libraries of compounds for drug discovery.[2]
Caption: Proposed high-level synthetic workflow for the target molecule.
Spectroscopic and Analytical Characterization
The structural features of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid give rise to a predictable spectroscopic profile, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The four protons on the aromatic ring would appear in the downfield region, typically between 6.8 and 7.5 ppm. The aliphatic protons on the dioxepine ring (at positions 2, 3, and 4) would resonate further upfield. The most characteristic signal would be the highly deshielded carboxylic acid proton (O-H), which is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[8] The addition of D₂O would cause this signal to disappear due to proton-deuterium exchange.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[8] Aromatic carbons would produce signals between 110-150 ppm, while the aliphatic carbons of the dioxepine ring would be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A very strong and broad absorption band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8] A sharp, strong absorption corresponding to the carbonyl (C=O) stretch should appear around 1710 cm⁻¹.[8] Additionally, C-O stretching bands for the ether and carboxylic acid groups, as well as aromatic C-H and C=C stretching bands, would be present.
-
Mass Spectrometry (MS): In mass spectrometry, the molecule would show a molecular ion peak corresponding to its molecular weight (194.18 Da). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the dioxepine ring.
Acidity and Basic Properties
The term "basic properties" in the context of this molecule primarily refers to the characteristics of its conjugate base and its acidic nature.
-
Conjugate Base: Upon deprotonation, the molecule forms a carboxylate anion. This anion is stabilized by resonance across the two oxygen atoms of the carboxyl group. The formation of this stable conjugate base is the driving force behind the molecule's acidity. This carboxylate can form salts with various inorganic and organic bases, a property that is often exploited in drug formulation to improve solubility and stability.
Applications and Biological Context
3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is primarily valued as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[7] The benzodioxepine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.
-
Pharmaceutical Intermediate: It serves as a precursor for synthesizing compounds targeting the central nervous system, such as potential antidepressants or anxiolytics.[7][10] The rigid yet non-planar structure of the dioxepine ring can be advantageous for specific receptor binding.
-
Potential Biological Activities: Derivatives of the broader benzodioxepine and benzodioxole classes have demonstrated a wide range of biological activities, suggesting potential avenues for research using this specific acid as a starting point:
-
Antibacterial Properties: Novel benzodioxepin amide derivatives have been synthesized and shown to possess potent antimicrobial activity.[2]
-
Anti-tumor Activity: 1,3-Benzodioxole derivatives have shown promise in cancer treatment by inhibiting key enzyme systems and promoting apoptosis.[11]
-
Adrenoceptor Antagonism: Certain 1,4-benzodioxane derivatives (a related six-membered ring structure) are known to act as alpha(1)-adrenoceptor antagonists.[12]
-
The versatility of the carboxylic acid handle allows for its conjugation to various pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Safety and Handling
Proper handling of this chemical is essential in a research environment. The available safety data indicates that it should be treated as an irritant.
Table 4: GHS Hazard Information
| Hazard Code | Description | Reference |
|---|---|---|
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H335 | May cause respiratory irritation |[6] |
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
-
Store in a cool (2-8°C), dry, and tightly sealed container away from incompatible materials.[5][7]
References
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3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
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Properties of 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid - Chemcasts. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024). PubMed. Retrieved January 5, 2026, from [Link]
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3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
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Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). PubMed. Retrieved January 5, 2026, from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]
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